Amicoumacin A

Description

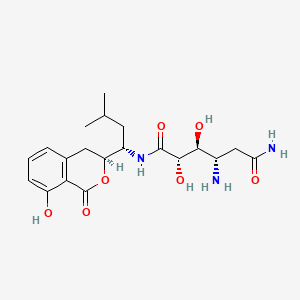

Structure

2D Structure

3D Structure

Properties

CAS No. |

56592-30-4 |

|---|---|

Molecular Formula |

C20H29N3O7 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

(2S,3S,4S)-4-amino-2,3-dihydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]hexanediamide |

InChI |

InChI=1S/C20H29N3O7/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28)/t11-,12-,14-,17-,18-/m0/s1 |

InChI Key |

DCPWYLSPIAHJFU-YKRRISCLSA-N |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@H]([C@H](CC(=O)N)N)O)O |

Canonical SMILES |

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O |

Other CAS No. |

78654-44-1 |

Synonyms |

amicoumacin A amicoumacin-A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Amicoumacin A from Bacillus pumilus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicoumacin A, a potent antibacterial agent, was first discovered and isolated from the soil bacterium Bacillus pumilus in the early 1980s.[1][2] This dihydroisocoumarin antibiotic has since garnered significant attention within the scientific community due to its broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[3] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the ribosomal E-site and stabilizing mRNA interaction, presents a promising avenue for the development of novel antimicrobial therapeutics.[4][5][6][7] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Bacillus pumilus, with a focus on detailed experimental protocols, quantitative data, and the elucidation of its molecular interactions.

Discovery and Producing Organism

This compound was originally isolated from the culture broth of Bacillus pumilus BN-103, a strain identified from a soil sample.[2] While B. pumilus was the initial source, subsequent research has revealed that other bacterial species, including various strains of Bacillus subtilis and even Gram-negative bacteria like Xenorhabdus bovienii, are also capable of producing amicoumacins.[2][7][8][9] The production of this compound is a hallmark of specific strains that exhibit genetic and physiological homogeneity.[8][9]

Fermentation and Production

The production of this compound is typically achieved through submerged fermentation of Bacillus pumilus. While specific media compositions and fermentation parameters can be optimized to enhance yield, a general protocol is outlined below.

Experimental Protocol: Fermentation of Bacillus pumilus for this compound Production

Objective: To cultivate Bacillus pumilus under conditions optimized for the production of this compound.

Materials:

-

Bacillus pumilus strain (e.g., BN-103)

-

Seed medium (e.g., starch-based liquid medium)

-

Production medium (composition can vary, often similar to seed medium)

-

Shake flasks or fermenter

-

Incubator shaker

-

Centrifuge

Procedure:

-

Inoculum Preparation: Aseptically inoculate a suitable seed medium with a pure culture of Bacillus pumilus. Incubate at 28°C for 24-48 hours with agitation to generate a seed culture.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 28°C for 48-72 hours with vigorous aeration and agitation. Monitor the fermentation process for key parameters such as pH, cell growth, and antibiotic production.

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation to separate the bacterial cells from the supernatant containing the secreted this compound.

Isolation and Purification

The isolation of this compound from the culture supernatant involves a multi-step process that leverages its physicochemical properties. The general workflow includes initial extraction followed by chromatographic purification.

Experimental Protocol: Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermented culture broth of Bacillus pumilus.

Materials:

-

Culture supernatant

-

Adsorbent resin (e.g., Amberlite XAD7)

-

Solvents for elution (e.g., water, isopropanol, methanol)

-

Sephadex LH-20 or similar size-exclusion chromatography media

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

-

Rotary evaporator

Procedure:

-

Extraction:

-

Clarify the culture supernatant by filtration to remove any remaining cellular debris.

-

Pass the clarified supernatant through a column packed with an adsorbent resin like Amberlite XAD7.

-

Wash the resin with water to remove salts and polar impurities.

-

Elute the bound amicoumacins using a gradient of an organic solvent such as isopropanol or methanol in water.[10]

-

-

Preliminary Purification:

-

Concentrate the eluate containing this compound under reduced pressure using a rotary evaporator.

-

Subject the concentrated extract to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on size.

-

-

Final Purification:

-

Perform preparative reverse-phase HPLC on the fractions containing this compound.

-

Use a C18 column with a gradient of acetonitrile in water (often with a small percentage of an ion-pairing agent like trifluoroacetic acid) to achieve high purity.

-

Collect the fractions corresponding to the this compound peak and concentrate them to obtain the pure compound.

-

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | Value |

| Molecular Formula | C₂₀H₂₉N₃O₇ |

| Molecular Weight | 423.46 g/mol |

| Appearance | White amorphous powder |

| Solubility | Soluble in methanol, water |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

The following tables summarize the characteristic ¹H and ¹³C NMR spectral data for this compound, which are crucial for its identification and structural confirmation.

| Position | δ (ppm) | Multiplicity | J (Hz) |

| ¹H NMR (in DMSO-d₆) | |||

| 5 | 6.83 | d | |

| 6 | 7.49 | t | |

| 7 | 6.85 | d | |

| 3 | 4.38 | m | |

| 4' | 1.35 | m | |

| 5' | 4.38 | m | |

| 1' | 0.95 | d | |

| 2' | 0.95 | d | |

| ¹³C NMR (in DMSO-d₆) | |||

| 1 | 168.0 | ||

| 3 | 79.0 | ||

| 4 | 32.0 | ||

| 5 | 115.0 | ||

| 6 | 136.0 | ||

| 7 | 118.0 | ||

| 8 | 160.0 | ||

| 9 | 108.0 | ||

| 10 | 140.0 | ||

| 1' | 50.0 | ||

| 2' | 40.0 | ||

| 3' | 24.0 | ||

| 4' | 22.0 | ||

| 5' | 23.0 | ||

| 6' (C=O) | 172.0 | ||

| 7' | 55.0 | ||

| 8' | 72.0 | ||

| 9' | 70.0 | ||

| 10' | 42.0 | ||

| 11' (C=O) | 175.0 |

Table 2: ¹H and ¹³C NMR Data for this compound.[11][12] (Note: Specific assignments can vary slightly between different literature sources and solvents).

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). It also shows activity against Helicobacter pylori.

| Organism | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 2 - 16 |

| Staphylococcus epidermidis | 2 - 4 |

| Helicobacter pylori (various strains) | 0.2 - 1.6 |

| Bacillus subtilis | >100 (producer) |

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria.[13][14]

The primary molecular target of this compound is the bacterial ribosome. It specifically binds to the E-site (exit site) of the 30S ribosomal subunit. This binding event stabilizes the interaction between the mRNA and the 16S rRNA, effectively tethering the mRNA to the ribosome. This stabilization prevents the translocation of the ribosome along the mRNA, thereby halting protein synthesis.[5][6]

Conclusion

This compound, originally discovered from Bacillus pumilus, remains a molecule of significant interest for antimicrobial drug development. Its unique mode of action, targeting the ribosomal E-site to inhibit translocation, offers a potential strategy to combat antibiotic-resistant bacteria. The detailed protocols for its fermentation, isolation, and characterization provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating natural product. Further research into the optimization of its production, the synthesis of more stable and potent analogs, and a deeper understanding of its in vivo efficacy will be crucial for its translation into clinical applications.

References

- 1. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]

- 3. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Siege: Amicoumacin A's In-Depth Mechanism of Action on the 30S Ribosomal Subunit

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, a detailed understanding of antibiotic mechanisms of action is paramount for the development of new and effective therapeutics. This technical guide provides a comprehensive analysis of the inhibitory action of Amicoumacin A (Ami) on the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. Synthesizing crystallographic, biochemical, and genetic data, this document offers researchers, scientists, and drug development professionals a thorough resource on this potent translational inhibitor.

This compound, an isocoumarin antibiotic, exhibits a unique mechanism of action by binding to the E-site of the 30S ribosomal subunit. Unlike many antibiotics that cause steric clashes, this compound stabilizes the interaction between the messenger RNA (mRNA) and the 16S ribosomal RNA (rRNA). This "molecular tethering" ultimately impedes the translocation step of protein synthesis and disrupts the initiation of translation, leading to bacterial growth arrest.

I. The Core Mechanism: A Multifaceted Attack on Translation

This compound's primary target is the 30S ribosomal subunit, where it orchestrates a multifaceted inhibition of protein synthesis. Its action can be dissected into two key areas: interference with translation initiation and the potent blockage of translocation during elongation.

Binding Site and Molecular Interactions:

X-ray crystallography studies have revealed that this compound binds within the E-site (exit site) of the 30S subunit.[1][2][3] Its binding pocket is formed by universally conserved nucleotides of the 16S rRNA, specifically helices h23, h24, and h45.[1][3] The long, hydrophilic tail of this compound forms multiple hydrogen bonds with conserved 16S rRNA bases, including U788, A794, and C795 in the loop of helix 24.[1] Additionally, it interacts with the mRNA backbone at the -1 and -2 nucleotide positions relative to the E-site codon, without directly contacting the E-site tRNA.[1] This simultaneous interaction with both the 16S rRNA and the mRNA is a hallmark of its unique mechanism.

Inhibition of Translocation:

The most significant consequence of this compound binding is the potent inhibition of the translocation step of elongation.[4] By tethering the mRNA to the 16S rRNA, this compound physically obstructs the movement of the ribosome along the mRNA template.[2][3] This "locking" of the mRNA within the mRNA-binding channel prevents the progression of the ribosome to the next codon, thereby halting polypeptide chain elongation.[3][4] Kinetic studies have shown that this compound significantly reduces the rate of peptidyl-tRNA movement from the A-site to the P-site.[1]

Disruption of Translation Initiation:

Beyond its effects on elongation, this compound also impairs the initiation of protein synthesis. It has been shown to reduce the rate of functional 70S initiation complex (IC) formation by as much as 30-fold.[1] While it does not prevent the initial binding of the ribosome to the initiator AUG codon, it hinders the ribosome's departure from the start codon.[4] Interestingly, studies suggest that this compound can promote the formation of erroneous 30S initiation complexes on non-canonical start codons; however, the initiation factor IF3 acts as a fidelity checkpoint, preventing these aberrant complexes from proceeding to the elongation phase.[1]

Resistance Mechanisms:

Bacterial resistance to this compound can arise from mutations in the 16S rRNA and in the gene encoding the elongation factor G (EF-G).[4] Mutations in helix 24 of the 16S rRNA, specifically at positions A794 and C795, directly interfere with the binding of the antibiotic.[1] Mutations in EF-G, such as G542V, can partially overcome the inhibitory effect of this compound, suggesting that alterations in the translocation machinery can compensate for the antibiotic-induced stalling.[1][4]

II. Visualizing the Mechanism and Experimental Approaches

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the mechanism of this compound and the workflows of key experimental techniques used in its study.

III. Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

Table 1: Kinetic Parameters of this compound Inhibition

| Parameter | Condition | Value | Reference |

| Rate of 70S IC Formation | With this compound | Reduced by 30-fold | [1] |

| Rate of Peptidyl-tRNA Movement (A to P site) | With this compound | Significantly reduced | [1] |

| Dissociation Constant (Kd) of mRNA to 30S IC | Without this compound | ~15 nM | [1] |

| Dissociation Constant (Kd) of mRNA to 30S IC | With this compound | ~150 nM (10-fold increase) | [1] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | 0.5 | [4] |

| Staphylococcus aureus | 0.5 | [4] |

| Escherichia coli (wild-type) | 64 | [4] |

| Escherichia coli (ΔtolC mutant) | 0.5 | [4] |

IV. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

1. In Vitro Translation Inhibition Assay

-

Objective: To quantify the inhibitory effect of this compound on protein synthesis.

-

Methodology:

-

Prepare a cell-free translation system (e.g., E. coli S30 extract or a PURE system).

-

Set up reaction mixtures containing the translation system, a reporter mRNA (e.g., luciferase or GFP), amino acids (one of which is radiolabeled, e.g., 35S-methionine), and varying concentrations of this compound.

-

Incubate the reactions at 37°C for a defined period to allow for protein synthesis.

-

Stop the reactions and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).

-

Quantify the amount of incorporated radiolabeled amino acid using scintillation counting or measure the activity of the reporter protein (e.g., luminescence for luciferase).

-

Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

-

2. Toe-Printing Analysis of Translocation Inhibition

-

Objective: To map the position of the ribosome on an mRNA template and assess the effect of this compound on translocation.

-

Methodology:

-

Assemble a translation initiation complex on a specific mRNA template using purified 70S ribosomes, initiator tRNA, and initiation factors.

-

Initiate translation and allow the ribosome to move to a specific codon.

-

Add this compound at various concentrations to the reaction.

-

Add a DNA primer that is complementary to a region downstream of the ribosome binding site.

-

Use reverse transcriptase to synthesize a cDNA copy of the mRNA template.

-

The reverse transcriptase will be blocked by the ribosome, creating a "toe-print" - a truncated cDNA product.

-

Analyze the size of the cDNA products by gel electrophoresis. The position of the toe-print indicates the location of the ribosome on the mRNA.

-

In the presence of this compound, an accumulation of toe-prints at specific locations indicates ribosome stalling and inhibition of translocation.

-

3. X-ray Crystallography of the Ribosome-Amicoumacin A Complex

-

Objective: To determine the three-dimensional structure of this compound bound to the 30S ribosomal subunit at atomic resolution.

-

Methodology:

-

Purify and crystallize the 70S ribosome or 30S subunit from a suitable bacterial species (e.g., Thermus thermophilus).

-

Soak the crystals in a solution containing this compound to allow the antibiotic to bind to the ribosome within the crystal lattice.

-

Expose the crystals to a high-intensity X-ray beam (e.g., at a synchrotron source) and collect diffraction data.

-

Process the diffraction data and solve the phase problem to generate an electron density map.

-

Build an atomic model of the ribosome-Amicoumacin A complex into the electron density map and refine the structure.

-

Analyze the final structure to identify the precise binding site and molecular interactions between this compound and the ribosome.

-

4. Cryo-Electron Microscopy (Cryo-EM) of the 30S Subunit

-

Objective: To visualize the structure of the 30S subunit in complex with this compound in a near-native state.

-

Methodology:

-

Purify the 30S ribosomal subunits.

-

Incubate the 30S subunits with this compound to form the complex.

-

Apply a small volume of the sample to an EM grid and rapidly freeze it in liquid ethane to vitrify the sample.

-

Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope.

-

Use image processing software to pick individual particle images and classify them to select for homogenous populations.

-

Reconstruct a three-dimensional map of the 30S-Amicoumacin A complex from the two-dimensional particle images.

-

Fit an atomic model of the 30S subunit and this compound into the cryo-EM map to analyze the structure.

-

V. Conclusion

This compound represents a potent inhibitor of bacterial translation with a novel mechanism of action. By binding to the E-site of the 30S ribosomal subunit and stabilizing the mRNA-rRNA interaction, it effectively creates a roadblock for the translocating ribosome. This in-depth understanding of its molecular interactions and inhibitory effects provides a solid foundation for the rational design of new isocoumarin-based antibiotics that can circumvent existing resistance mechanisms and address the urgent need for novel antibacterial agents. Further research into the structure-activity relationships of this compound and its derivatives holds significant promise for the future of antibiotic development.

References

- 1. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multifaceted Mechanism of this compound Inhibition of Bacterial Translation [frontiersin.org]

- 3. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]

- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Amicoumacin A: A Technical Guide to Producing Organisms and Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacin A is a potent bioactive compound belonging to the dihydroisocoumarin family of natural products. First isolated from Bacillus pumilus in the early 1980s, it has garnered significant interest due to its broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1] This technical guide provides an in-depth overview of the microorganisms known to produce this compound, a detailed exploration of its biosynthetic pathway, and a compilation of relevant quantitative data and experimental methodologies.

This compound Producing Organisms

This compound and its analogues are produced by a variety of bacteria, primarily from the phylum Firmicutes, but also from Actinobacteria and Proteobacteria.

-

Bacillus species: The most well-documented producers of amicoumacins belong to the genus Bacillus. Several species have been identified, including:

-

Xenorhabdus species: These Gram-negative bacteria, known for their symbiotic relationship with entomopathogenic nematodes, produce structurally related compounds called xenocoumacins. The biosynthetic pathways are homologous to that of this compound.[4][5] Notable species include:

-

Nocardia species: Certain species within this genus of Gram-positive, filamentous bacteria have also been reported as producers of amicoumacins.[5]

Biosynthetic Pathway of this compound

The biosynthesis of this compound is orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[4][6] The genetic blueprint for this intricate molecular machinery is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the ami cluster in Bacillus subtilis. This cluster spans approximately 47.4 kb and contains a series of genes (amiA to amiO) that encode the requisite enzymes.[6]

The proposed biosynthetic pathway can be summarized as follows:

-

Initiation: The biosynthesis is thought to commence with the formation of a lipidated precursor.[6]

-

Chain Elongation: A series of NRPS and PKS modules sequentially add amino acid and polyketide extender units. The pathway incorporates three amino acids and five malonate residues.[6]

-

Core Structure Formation: The characteristic dihydroisocoumarin core of this compound is formed by a terminating megasynthetase, which catalyzes the cyclization of a highly oxygenated polyketide chain.[6]

-

Pro-drug Activation: The immediate product of the biosynthetic assembly line may be an inactive pro-drug, preamicoumacin, which is later activated by the cleavage of an N-acyl-D-Asn moiety.[5][6]

Below is a diagram illustrating the organization of the ami biosynthetic gene cluster in Bacillus subtilis.

References

- 1. This compound|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]

- 2. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Amicoumacin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicoumacin A, a potent natural product primarily isolated from Bacillus species, has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-ulcer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, crucial for understanding its mechanism of action and for guiding future drug development efforts. This document details its structural elucidation, physicochemical properties, and the experimental methodologies employed for its characterization. Furthermore, its mode of action as a protein synthesis inhibitor is visually represented to facilitate a deeper understanding of its biological function.

Chemical Structure and Properties

This compound is a complex natural product featuring a 3,4-dihydro-8-hydroxyisocoumarin core linked to a unique amino acid-derived side chain.

Molecular Identity

| Property | Value |

| Molecular Formula | C₂₀H₂₉N₃O₇ |

| Molecular Weight | 423.46 g/mol |

| IUPAC Name | (2S,3S,4S)-4-amino-2,3-dihydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]hexanediamide[1] |

| CAS Registry Number | 78654-44-1[2] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless powder | [2] |

| Melting Point | 132-135 °C (decomposes) | [2] |

| Optical Rotation | [α]D²³ -97.2° (c = 1.0 in methanol) | [2] |

| UV Absorption Maxima (in Methanol) | 208 nm (ε 27300), 247 nm (ε 6400), 315 nm (ε 4380) | [2][3] |

Stereochemistry

The absolute configuration of the five chiral centers in this compound has been determined through extensive spectroscopic analysis and total synthesis. The established stereochemistry is crucial for its biological activity. The IUPAC name precisely defines the spatial arrangement of these centers as 3S, 1'S, 2''S, 3''S, and 4''S.

Experimental Protocols

The structural elucidation and biological characterization of this compound have been achieved through a combination of sophisticated experimental techniques.

Isolation and Purification of this compound

A common protocol for isolating this compound from bacterial fermentation broths is as follows:

-

Fermentation: Bacillus subtilis or other producing strains are cultured in a suitable medium (e.g., SYT medium) for several days to allow for the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds, including this compound, from the aqueous phase.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps for purification. This often involves:

-

Column Chromatography: Using stationary phases like Sephadex LH-20 or silica gel to perform initial fractionation.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employing a C18 column with a gradient of organic solvent (e.g., methanol or acetonitrile) in water to achieve high-purity separation of this compound.

-

Structural Elucidation Methodologies

The definitive structure of this compound was determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the complete molecular structure. For instance, HMBC correlations are used to connect the isocoumarin core to the amino acid side chain.

-

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the precise molecular weight and elemental composition of the molecule, confirming its molecular formula.

-

-

X-ray Crystallography: While crystallizing this compound itself can be challenging, the crystal structure of its complex with the bacterial ribosome has been solved. This has provided invaluable insights into its mode of action and confirmed the relative stereochemistry of the bound molecule.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Table of MIC Values for this compound:

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 8 - 16 | [4][5] |

| Staphylococcus epidermidis (MRSE) | 2 - 4 | [4][5] |

| Bacillus subtilis | 20.0 |

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by potently inhibiting protein synthesis. It targets the bacterial ribosome, a critical cellular machinery for protein production.

Ribosomal Binding Site

X-ray crystallography studies have revealed that this compound binds to the 30S ribosomal subunit in the E-site (exit site).[6] It forms specific interactions with universally conserved nucleotides of the 16S rRNA and the mRNA backbone.[7]

Inhibition of Translocation

The binding of this compound stabilizes the interaction between the mRNA and the ribosome. This stabilization is thought to physically obstruct the movement of the ribosome along the mRNA strand, a process known as translocation. By preventing translocation, this compound effectively halts the elongation phase of protein synthesis, leading to bacterial growth inhibition and cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.rigaku.com [resources.rigaku.com]

- 7. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity Spectrum of Amicoumacin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicoumacin A, a dihydroisocoumarin antibiotic originally isolated from Bacillus pumilus, has demonstrated a broad spectrum of biological activities.[1][2] Primarily known for its potent antibacterial properties, its mechanism of action involves the inhibition of protein synthesis by binding to the ribosome.[3][4][5] This unique mechanism, which involves stabilizing the mRNA-ribosome interaction, has made it a subject of interest for overcoming antibiotic resistance.[3][4] Beyond its antibacterial effects, this compound has also been reported to possess anti-inflammatory, anti-ulcer, antifungal, and anti-tumor activities.[1][6][7][8] This technical guide provides an in-depth overview of the biological activity spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and drug development efforts.

Antibacterial Activity

This compound exhibits significant activity against a range of Gram-positive bacteria and some Gram-negative bacteria, notably Helicobacter pylori.[1][3][6] Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) makes it a particularly promising candidate for further investigation.[1][3]

Quantitative Antibacterial Data

The antibacterial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | UST950701-005 | 5.0 | [1][3] |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 4.0 | [1][3] |

| Bacillus subtilis | 1779 | 20.0 | [1][3] |

| Bacillus subtilis | BR151 | <100 | [3] |

| Helicobacter pylori | (Average of various strains) | 1.4 | [3] |

| Helicobacter pylori | (Range in liquid media) | 0.75 - 2.5 | [6][8] |

| Helicobacter pylori | (Range on solid media) | 1.7 - 6.8 | [6][8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The following protocol is a standard method for determining the MIC of this compound against bacterial strains.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (or another appropriate growth medium) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to create a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.[9]

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anti-Tumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-tumor agent.[10][11] This activity is linked to its ability to inhibit protein synthesis in eukaryotic cells.[1][10]

Quantitative Cytotoxicity Data

The anti-tumor activity of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the cell growth or viability.

| Cell Line | Cell Type | IC50 (µM) | Reference(s) |

| HeLa | Human Cervical Carcinoma | 4.32 | [12] |

| MCF-7 | Human Breast Adenocarcinoma | ~5-10 | [10] |

| A549 | Human Lung Carcinoma | ~5-10 | [10] |

| HEK293T | Human Embryonic Kidney (non-cancerous) | ~15-20 | [10] |

| VA13 | Human Lung Fibroblast (non-cancerous) | ~20-30 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the this compound concentration and fitting the data to a dose-response curve.[12]

Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular mechanism underlying the biological activities of this compound is the inhibition of protein synthesis.[3][4][5] It targets the ribosome, the cellular machinery responsible for translating mRNA into protein, in both prokaryotic and eukaryotic cells.[1][10][11]

This compound binds to the E-site of the small ribosomal subunit (30S in bacteria, 40S in eukaryotes).[3][12] This binding stabilizes the interaction between the mRNA and the 16S rRNA (in bacteria), effectively locking the mRNA in the ribosome.[3][4][5] This stabilization prevents the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon.[4][13] By halting translocation, this compound effectively blocks the elongation of the polypeptide chain, leading to the cessation of protein synthesis.[13]

Inhibition of Protein Synthesis by this compound.

Experimental Protocol: In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system.

-

System Preparation: Utilize a commercially available in vitro transcription-translation system (e.g., E. coli S30 extract or rabbit reticulocyte lysate).

-

Template Addition: Add a DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) to the system.

-

This compound Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) to allow for transcription and translation.

-

Reporter Protein Detection: Quantify the amount of synthesized reporter protein. For luciferase, this is done by adding luciferin and measuring the resulting luminescence. For GFP, fluorescence is measured.

-

Data Analysis: The inhibition of translation is determined by the reduction in the reporter signal in the presence of this compound compared to a control without the compound. The IC50 can be calculated from a dose-response curve.[7][14]

Other Biological Activities

In addition to its well-documented antibacterial and anti-tumor effects, this compound has been reported to have other biological properties.

-

Anti-inflammatory and Anti-ulcer Activity: Early studies reported that this compound possesses anti-inflammatory and anti-ulcer properties.[1][2] Its potent activity against Helicobacter pylori, a major cause of gastritis and ulcers, may contribute to these effects.[6][8]

-

Antifungal Activity: Some studies have indicated that this compound and its analogs exhibit antifungal activity.[7]

Further research is needed to fully elucidate the mechanisms and therapeutic potential of these additional activities.

Conclusion

This compound is a multifaceted natural product with a well-defined mechanism of action targeting a fundamental cellular process. Its potent antibacterial activity, particularly against resistant strains, and its emerging anti-tumor properties make it a valuable lead compound for drug discovery and development. The information compiled in this technical guide, including quantitative data and detailed experimental protocols, provides a solid foundation for researchers and scientists to further explore the therapeutic potential of this compound and its derivatives. The unique mode of ribosomal inhibition offers a promising avenue for the development of novel therapeutics to address critical unmet medical needs.

References

- 1. This compound induces cancer cell death by targeting the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. enzymeresearchgroup.s3.amazonaws.com [enzymeresearchgroup.s3.amazonaws.com]

- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. youtube.com [youtube.com]

- 10. This compound induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Early Research and Preliminary Studies on Amicoumacin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacin A, a dihydroisocoumarin antibiotic, has garnered significant interest since its discovery in the early 1980s from Bacillus pumilus.[1][2] Initial investigations revealed its potential beyond antibacterial activity, demonstrating anti-inflammatory and anti-ulcer properties. Subsequent research has expanded its known biological activities to include antifungal, anticancer, and herbicidal effects.[3] This technical guide provides an in-depth overview of the early research and preliminary studies on this compound, focusing on its mechanism of action, quantitative pharmacological data, and the key experimental protocols used in its initial characterization.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Early studies definitively identified the primary cellular target of this compound as the bacterial ribosome, where it acts as a potent inhibitor of protein synthesis.[4] Macromolecular synthesis inhibition experiments demonstrated that at concentrations similar to its minimal inhibitory concentration (MIC), this compound selectively inhibits protein synthesis (as measured by ³⁵S-methionine incorporation) without significantly affecting DNA or RNA synthesis.[4]

The unique mechanism of this compound involves its binding to the E-site of the 30S ribosomal subunit.[1][5][6] This interaction is stabilized by contacts with universally conserved nucleotides of the 16S rRNA and the mRNA backbone.[6] By binding to this site, this compound effectively stabilizes the interaction between the mRNA and the ribosome, which in turn inhibits the translocation step of elongation.[1][6] This mode of action is distinct from many other ribosome-targeting antibiotics.

The inhibitory action of this compound can be partially compensated by mutations in the translation elongation factor G (EF-G).[6] Resistance to this compound has been mapped to mutations in helix 24 of the 16S rRNA, further confirming its binding site on the small ribosomal subunit.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early studies on this compound, including its antibacterial activity (MIC) and its inhibitory effects on protein synthesis (IC₅₀).

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli | 0.5 | [4] |

| Bacillus subtilis 1779 | 20.0 | [7] |

| Staphylococcus aureus UST950701-005 | 5.0 | [7] |

| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0 | [7] |

| Helicobacter pylori (average) | 1.4 | [7] |

| Methicillin-sensitive Staphylococcus epidermidis | 2-4 | |

| Methicillin-resistant Staphylococcus epidermidis | 2-4 | |

| Methicillin-sensitive Staphylococcus aureus | 8-16 | |

| Methicillin-resistant Staphylococcus aureus | 8-16 |

Table 2: In Vitro Inhibitory Concentrations (IC₅₀) of this compound

| Assay | System | IC₅₀ (µM) | Reference |

| In Vitro Protein Synthesis | E. coli S30 cell-free extract | 0.45 ± 0.05 | [4] |

| In Vitro Protein Synthesis | PURE system | 0.20 ± 0.19 | [4] |

| Cytotoxicity | HeLa cells | 33.60 | [5] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the early research on this compound.

Macromolecular Synthesis Inhibition Assay

This assay is used to determine the specific cellular pathway targeted by an antibiotic. It measures the incorporation of radiolabeled precursors into DNA, RNA, and protein in the presence of the test compound.

Protocol:

-

Bacterial cultures (e.g., E. coli) are grown to the exponential phase.

-

The culture is divided into aliquots, and this compound is added at various concentrations.

-

Radiolabeled precursors are added to the aliquots:

-

³H-thymidine for DNA synthesis

-

³H-uridine for RNA synthesis

-

³⁵S-methionine for protein synthesis

-

-

The cultures are incubated for a defined period to allow for the incorporation of the radiolabels.

-

The reactions are stopped, and the macromolecules are precipitated using an acid (e.g., trichloroacetic acid).

-

The precipitate is collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the treated samples to that in the untreated control.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the translation machinery in a cell-free system.

Protocol using E. coli S30 Extract:

-

An E. coli S30 cell-free extract, which contains all the necessary components for translation, is prepared.

-

A reaction mixture is set up containing the S30 extract, a buffer system, amino acids, an energy source (ATP and GTP), and a reporter mRNA (e.g., firefly luciferase).

-

This compound is added to the reaction mixtures at a range of concentrations.

-

The reactions are incubated at 37°C for a set time (e.g., 30 minutes) to allow for protein synthesis.

-

The amount of newly synthesized reporter protein is quantified. For luciferase, this is done by adding a substrate and measuring the resulting luminescence.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Toe-printing Assay for Translocation Inhibition

This assay is used to map the precise position of the ribosome on an mRNA molecule and can detect ribosome stalling caused by translocation inhibitors.

Protocol:

-

A translation initiation complex is formed by incubating 30S ribosomal subunits, a specific mRNA template, and initiator tRNA (fMet-tRNAfMet).

-

The 50S ribosomal subunit is added to form the 70S initiation complex.

-

The complex is allowed to translate a short distance to a specific codon where a cognate aminoacyl-tRNA is added to the A-site.

-

Elongation factor G (EF-G) is added to catalyze translocation. This is done in the presence and absence of this compound at various concentrations.

-

A DNA primer complementary to a downstream sequence of the mRNA is added, along with reverse transcriptase and dNTPs.

-

The reverse transcriptase synthesizes cDNA until it is blocked by the stalled ribosome.

-

The resulting cDNA products (toeprints) are resolved on a sequencing gel. The length of the cDNA fragment indicates the position of the ribosome on the mRNA. Inhibition of translocation by this compound results in the accumulation of a toeprint at the pre-translocation position.

Visualizations

Signaling Pathway: this compound Mechanism of Translation Inhibition

Caption: Mechanism of this compound-mediated inhibition of bacterial translation.

Experimental Workflow: Macromolecular Synthesis Inhibition Assay

Caption: Workflow for the macromolecular synthesis inhibition assay.

References

- 1. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 4. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multifaceted Mechanism of this compound Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Anti-inflammatory Properties of Amicoumacin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicoumacin A, a dihydroisocoumarin antibiotic produced by Bacillus pumilus, has been recognized for its anti-inflammatory and anti-ulcer activities since its discovery in the early 1980s.[1] While its potent antibacterial action through the inhibition of protein synthesis is well-documented, the precise molecular mechanisms and quantitative metrics of its anti-inflammatory effects are less extensively detailed in publicly available literature. This technical guide synthesizes the current understanding of this compound's anti-inflammatory properties, proposes a likely mechanism of action based on its primary biological function, and provides standardized experimental protocols for its further investigation. The core of this compound's bioactivity, including its anti-inflammatory effects, is believed to stem from its ability to bind to the ribosome and inhibit protein synthesis.[2] This guide aims to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound in inflammatory diseases.

Introduction

This compound is a member of a class of dihydroisocoumarin natural products that exhibit a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[3] First isolated from Bacillus pumilus BN-103, this compound was identified as the major component of the amicoumacin complex and was noted for its significant anti-inflammatory and anti-ulcer activities.[1] While its antibacterial mechanism, which involves the inhibition of ribosomal protein synthesis, has been elucidated, the specific pathways through which it exerts its anti-inflammatory effects remain an area of active investigation. This document provides a comprehensive overview of the known anti-inflammatory properties of this compound and outlines a framework for future research.

Core Mechanism of Action: Protein Synthesis Inhibition

The primary molecular target of this compound is the ribosome, the cellular machinery responsible for protein synthesis. By binding to the E-site of the ribosomal small subunit, this compound stabilizes the interaction between mRNA and the ribosome, thereby inhibiting the translocation step of protein synthesis.[2] This disruption of protein production is the basis for its potent antibacterial effects. It is highly probable that this same mechanism underlies its anti-inflammatory activity. By non-selectively inhibiting protein synthesis in eukaryotic cells, this compound can reduce the production of key proteins involved in the inflammatory cascade, such as pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Proposed Anti-inflammatory Signaling Pathway

While direct experimental evidence for this compound's effect on specific inflammatory signaling pathways is limited, a plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes.[4] The activation of the NF-κB pathway is dependent on the synthesis of several key proteins, including IκBα, which is an inhibitor of NF-κB. The continuous synthesis of IκBα is required to keep NF-κB in an inactive state in the cytoplasm.

By inhibiting overall protein synthesis, this compound could prevent the resynthesis of IκBα, leading to a complex downstream effect. However, a more direct anti-inflammatory outcome would be the inhibition of the synthesis of pro-inflammatory mediators that are themselves proteins, such as TNF-α, IL-1β, and IL-6. The diagram below illustrates a proposed model of how this compound's inhibition of protein synthesis could interrupt the NF-κB signaling cascade.

Quantitative Data on Anti-inflammatory Activity

Detailed quantitative data, such as IC50 values for the inhibition of specific inflammatory mediators by this compound, are not extensively reported in the available scientific literature. To facilitate future research and a standardized comparison of its activity, the following tables provide a template for the essential quantitative data that needs to be determined.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Target | Assay Type | Cell Line | IC50 (µM) | Positive Control | Reference |

| COX-1 | Enzyme Inhibition | - | Data not available | Indomethacin | - |

| COX-2 | Enzyme Inhibition | - | Data not available | Celecoxib | - |

| 5-LOX | Enzyme Inhibition | - | Data not available | Zileuton | - |

| TNF-α | ELISA | RAW 264.7 | Data not available | Dexamethasone | - |

| IL-6 | ELISA | RAW 264.7 | Data not available | Dexamethasone | - |

| IL-1β | ELISA | RAW 264.7 | Data not available | Dexamethasone | - |

| NO (iNOS) | Griess Assay | RAW 264.7 | Data not available | L-NAME | - |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Model | Species | Route of Admin. | Dose Range (mg/kg) | % Inhibition of Edema | Positive Control | Reference |

| Carrageenan-induced Paw Edema | Rat/Mouse | i.p. / p.o. | Data not available | Data not available | Indomethacin | [1] |

| Acetic Acid-induced Vascular Permeability | Mouse | i.p. / p.o. | Data not available | Data not available | Indomethacin | - |

Note: The data in the tables above are placeholders and need to be determined through experimental studies.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the anti-inflammatory properties of this compound. These protocols are based on standard methods and should be optimized for the specific experimental conditions.

In Vitro Anti-inflammatory Assay: LPS-induced Cytokine Production in RAW 264.7 Macrophages

This assay is fundamental for assessing the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Griess Reagent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) should also be included. Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine and nitric oxide analysis.

-

Cytokine Measurement (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement (Griess Assay): Mix an equal volume of supernatant with Griess reagent. Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the concentration of nitrite.

-

Cell Viability (MTT Assay): After removing the supernatant, add MTT solution to the remaining cells and incubate for 4 hours. Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.

In Vivo Anti-inflammatory Assay: Carrageenan-induced Paw Edema in Rats

This is a classic and reliable model for evaluating the in vivo acute anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound

-

Positive control: Indomethacin (10 mg/kg)

-

Plethysmometer

Protocol:

-

Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group):

-

Group 1: Vehicle control (e.g., saline, p.o.)

-

Group 2: this compound (e.g., 25 mg/kg, p.o.)

-

Group 3: this compound (e.g., 50 mg/kg, p.o.)

-

Group 4: this compound (e.g., 100 mg/kg, p.o.)

-

Group 5: Indomethacin (10 mg/kg, p.o.) Administer the respective treatments orally 1 hour before carrageenan injection.

-

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its fundamental mechanism of protein synthesis inhibition provides a strong rationale for its observed anti-inflammatory effects. However, a significant gap exists in the literature regarding detailed quantitative data and specific mechanistic studies. Future research should focus on:

-

Quantitative Profiling: Systematically determining the IC50 values of this compound against a panel of key inflammatory mediators.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on the NF-κB and other inflammatory signaling pathways using techniques such as Western blotting and reporter gene assays.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies in various animal models of inflammatory diseases to establish its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved anti-inflammatory activity and reduced cytotoxicity.

By addressing these research gaps, the full therapeutic potential of this compound as an anti-inflammatory agent can be elucidated, paving the way for its potential clinical application.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amicoumacin-A, a new antibiotic with strong antiinflammatory and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into Amicoumacin A's Antitumor Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amicoumacin A, a naturally occurring dihydroisocoumarin antibiotic, has demonstrated promising antitumor potential, primarily through its targeted inhibition of protein synthesis. This technical guide provides a comprehensive overview of the initial investigations into this compound's mechanism of action, its cytotoxic effects on various cancer cell lines, and the experimental protocols utilized in these foundational studies. While the primary target of this compound is the eukaryotic ribosome, leading to cell death, further research is required to fully elucidate the downstream signaling pathways involved in apoptosis and to explore its potential anti-metastatic properties. This document serves as a detailed resource for researchers seeking to build upon existing knowledge and further investigate the therapeutic applications of this compound in oncology.

Core Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis

This compound exerts its cytotoxic effects by directly targeting the eukaryotic ribosome, the cellular machinery responsible for protein synthesis.[1][2] Structural and biochemical studies have revealed that this compound binds to the E-site of the small ribosomal subunit.[2] This binding event interferes with the translocation step of elongation, a critical process where the ribosome moves along the messenger RNA (mRNA) to read the next codon.[1][2][3] By inhibiting translocation, this compound effectively stalls protein synthesis, leading to a cellular stress response and, ultimately, cell death.[2] A slight increase in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) has been observed, which is indicative of a cellular stress response to the inhibition of protein synthesis.[2]

Quantitative Data: In Vitro Cytotoxicity

The antitumor potential of this compound has been quantified through cytotoxicity assays, primarily the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. These studies have demonstrated that this compound exhibits preferential cytotoxicity towards cancer cell lines compared to non-cancerous cell lines, suggesting a potential therapeutic window.

| Cell Line | Cell Type | Cancerous/Non-cancerous | IC50 (µM) | IC50 (µg/mL) |

| MCF-7 | Human Breast Adenocarcinoma | Cancerous | 1.8 ± 0.3 | 0.76 ± 0.13 |

| A549 | Human Lung Carcinoma | Cancerous | 2.5 ± 0.4 | 1.06 ± 0.17 |

| HEK293T | Human Embryonic Kidney | Non-cancerous | 7.5 ± 1.1 | 3.18 ± 0.47 |

| VA13 | Human Lung Fibroblast | Non-cancerous | 12.0 ± 2.0 | 5.09 ± 0.85 |

Table 1: IC50 values of this compound in various human cell lines as determined by MTT assay. Data extracted from Prokhorova et al. (2016).[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial investigations of this compound's antitumor potential.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, A549) and non-cancerous cell lines (e.g., HEK293T, VA13)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., ethanol).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Gently pipette to mix and dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

FITC-negative and PI-negative cells are considered viable.

-

FITC-positive and PI-negative cells are in early apoptosis.

-

FITC-positive and PI-positive cells are in late apoptosis or necrosis.

-

Investigation of Protein Expression: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate. This protocol describes a general procedure that can be adapted to investigate the effect of this compound on proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or metastasis (e.g., MMPs).

Materials:

-

This compound

-

Cancer cell lines

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise downstream signaling cascade of this compound-induced apoptosis is yet to be fully elucidated, a proposed pathway based on its known mechanism of action is presented below. Inhibition of protein synthesis is a significant cellular stressor known to activate intrinsic apoptotic pathways.

References

Amicoumacin A: A Technical Guide to its Binding Site on the Bacterial Ribosome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicoumacin A (AMI) is a potent antibiotic that inhibits bacterial protein synthesis. This technical guide provides an in-depth overview of the binding site of this compound on the bacterial ribosome, detailing the molecular interactions and the mechanism of inhibition. The information presented herein is a synthesis of key findings from structural and biochemical studies, intended to serve as a comprehensive resource for researchers in antibiotic discovery and development. This document includes quantitative data on AMI's activity, detailed experimental protocols for key assays, and a visual representation of its mechanism of action.

Introduction

The ribosome is a primary target for a multitude of antibiotics. This compound, an isocoumarin antibiotic, represents a unique class of ribosome-targeting agents. It effectively halts bacterial growth by interfering with the translation process. Understanding the precise binding site and the functional consequences of this interaction is paramount for the rational design of novel and more effective antibacterial agents. This guide will explore the structural basis of this compound's activity, the experimental methodologies used to elucidate its binding site, and the quantitative aspects of its inhibitory effects.

The this compound Binding Site

This compound binds to the small (30S) ribosomal subunit in a pocket located in the E site (Exit site). The high-resolution crystal structure of the Thermus thermophilus 70S ribosome in complex with this compound, mRNA, and tRNAs has been solved at a resolution of 2.4 Å, providing a detailed view of the binding interactions.

Key Interactions:

This compound establishes a network of contacts with both the 16S ribosomal RNA (rRNA) and the messenger RNA (mRNA). It does not, however, directly interact with the E-site tRNA.

-

16S rRNA Interactions: The isocoumarin core and the side chain of this compound form specific hydrogen bonds and van der Waals interactions with universally conserved nucleotides of the 16S rRNA. These include:

-

mRNA Interactions: A crucial aspect of this compound's mechanism is its interaction with the phosphate backbone of the mRNA at the -1 and -2 nucleotide positions relative to the E-site codon.[1][2] This simultaneous binding to both the 16S rRNA and the mRNA effectively tethers the mRNA to the ribosome.

Mechanism of Action

The binding of this compound to the 30S subunit inhibits protein synthesis primarily by stalling the ribosome during the translocation step of elongation.[1]

The proposed mechanism involves:

-

mRNA Stabilization: By simultaneously interacting with the 16S rRNA and the mRNA backbone, this compound stabilizes the mRNA in the E site.[1]

-

Inhibition of Translocation: This stabilization hinders the movement of the mRNA-tRNA complex from the A and P sites to the P and E sites, a critical step catalyzed by the elongation factor G (EF-G).[1]

-

Inhibition of Initiation: this compound has also been shown to reduce the rate of formation of the functional 70S initiation complex by 30-fold.[1]

This multifaceted mechanism of action makes this compound a potent inhibitor of bacterial translation.

Logical Relationship Diagram:

Caption: Mechanism of this compound Action.

Quantitative Data

The inhibitory activity of this compound and the impact of resistance mutations have been quantified using Minimum Inhibitory Concentration (MIC) assays.

| Strain/Condition | Target | Mutation | MIC (µg/mL) | Fold Increase in Resistance | Reference |

| E. coli SQ110 (wild-type) | 16S rRNA | None | 0.5 | - | Polikanov et al., 2014 |

| E. coli SQ110TDC | 16S rRNA | A794G | >64 | >128 | Polikanov et al., 2014 |

| E. coli SQ110TDC | 16S rRNA | C795U | 64 | 128 | Polikanov et al., 2014 |

| E. coli with EF-G mutant | EF-G | G542V | - | - | Chalupova et al., 2021 |

| E. coli with EF-G mutant | EF-G | G581A | - | - | Chalupova et al., 2021 |

| E. coli with EF-G mutant | EF-G | ins544V | - | - | Chalupova et al., 2021 |

Experimental Protocols

X-ray Crystallography of the this compound-Ribosome Complex

This protocol is adapted from Polikanov et al., 2014.

1. Ribosome Preparation:

-

70S ribosomes from Thermus thermophilus HB8 are purified by zonal centrifugation.

-

Ribosomes are programmed with a short mRNA containing a Shine-Dalgarno sequence and an AUG start codon.

-

The ribosomes are complexed with initiator tRNAfMet in the P site and a deacylated tRNA in the E site.

2. Crystallization:

-

The ribosome complex is co-crystallized with this compound.

-

Crystals are grown by vapor diffusion in hanging drops at 19°C.

-

The reservoir solution contains 100 mM Tris-HCl pH 7.6, 200 mM KCl, 10 mM NH4Cl, 12-15% (v/v) 2-methyl-2,4-pentanediol (MPD), and 0.5 mM β-mercaptoethanol.

3. Data Collection and Structure Determination:

-

Crystals are cryo-protected using a solution containing 30% MPD and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a previously determined ribosome structure as a search model.

-

The this compound molecule is located in the resulting electron density maps.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining antibiotic susceptibility.

1. Preparation of Bacterial Culture:

-

A single colony of the test bacterium (e.g., E. coli) is used to inoculate a liquid culture medium (e.g., Luria-Bertani broth).

-

The culture is incubated overnight at 37°C with shaking.

2. Serial Dilution of this compound:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing fresh culture medium.

3. Inoculation and Incubation:

-

The overnight bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Each well of the microtiter plate is inoculated with the diluted bacterial culture.

-

The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Translation Inhibition Assay

This assay measures the effect of an antibiotic on protein synthesis in a cell-free system.

1. Preparation of the Cell-Free System:

-

An E. coli S30 extract or a reconstituted pure system (e.g., PURE system) is used as the source of translational machinery.

2. Reaction Mixture:

-